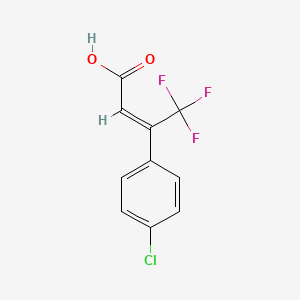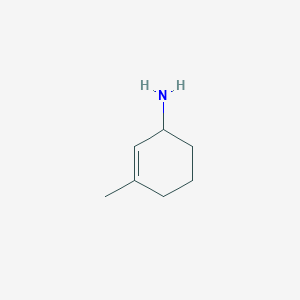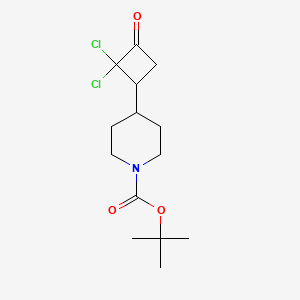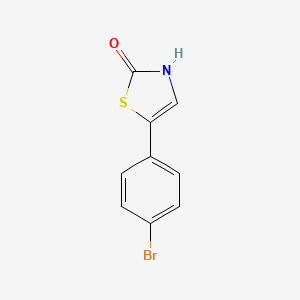
5-(4-bromophenyl)-3H-thiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-3H-thiazol-2-one is a heterocyclic compound that contains a thiazole ring substituted with a bromophenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-3H-thiazol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the thiazole derivative . The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-bromophenyl)-3H-thiazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different thiazole derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, biaryl compounds, and oxidized or reduced thiazole products .
Aplicaciones Científicas De Investigación
5-(4-bromophenyl)-3H-thiazol-2-one has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-3H-thiazol-2-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
4-(4-bromophenyl)-thiazol-2-amine: Another thiazole derivative with similar biological activities.
2-(4-bromophenyl)-1,3-thiazole: Known for its antimicrobial and antifungal properties.
Uniqueness
Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
86869-47-8 |
|---|---|
Fórmula molecular |
C9H6BrNOS |
Peso molecular |
256.12 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C9H6BrNOS/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-5H,(H,11,12) |
Clave InChI |
HZDIUUSCEJYGQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CNC(=O)S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


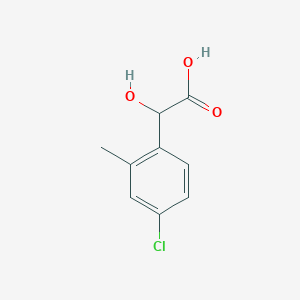
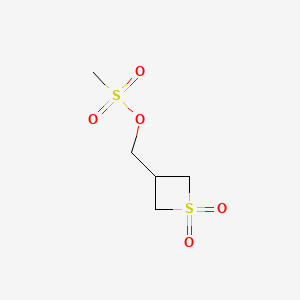
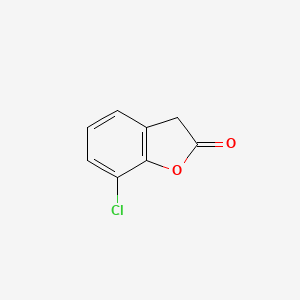
![3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13561814.png)

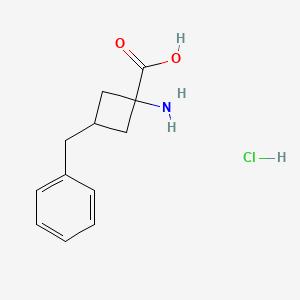
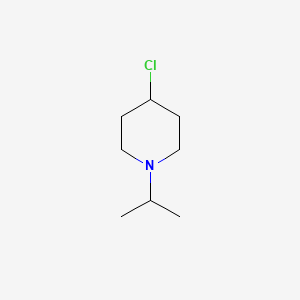
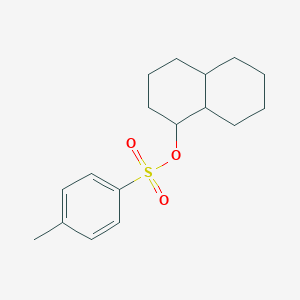
![[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13561851.png)
![2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]aceticacidhydrochloride](/img/structure/B13561852.png)
